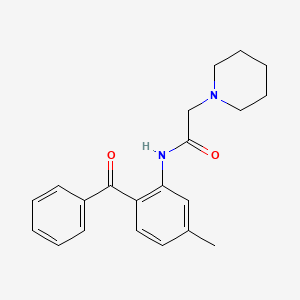

N-(2-benzoyl-5-methylphenyl)-2-(piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-5-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-10-11-18(21(25)17-8-4-2-5-9-17)19(14-16)22-20(24)15-23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKQESRHZHEIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Donating vs. In contrast, the target compound’s benzoyl group is electron-withdrawing, which may shift binding preferences.

- Steric Effects : Bulky substituents (e.g., tetrazole in or biphenyl in ) reduce conformational flexibility but improve target specificity. The target compound’s 5-methylphenyl group balances steric hindrance and flexibility.

- Biological Activity Trends : Piperidine-acetamide derivatives frequently target enzymes or GPCRs. For example, ASN90’s thiadiazole-piperazine scaffold is critical for O-GlcNAcase inhibition, suggesting that the target compound’s benzoyl group could be optimized for similar applications .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, DCM, triethylamine, 0°C → RT | 78 | |

| Piperidine Coupling | Piperidine, K₂CO₃, DMF, 80°C, 12h | 65 | |

| Acetamide Formation | Chloroacetyl chloride, THF, 0°C, 2h | 82 |

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identify proton environments (e.g., benzoyl aromatic protons at δ 7.8–8.2 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 367.18 for C₂₁H₂₂N₂O₂) and fragments .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate functional groups .

Basic: How is initial biological activity screened for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values (reported range: 8–32 µg/mL for analogs) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin controls. Data normalization uses untreated cells as 100% viability .

Q. Table 2: Representative Biological Data from Analogous Compounds

| Assay Type | Cell Line/Strain | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.5 µM | |

| Antimicrobial | S. aureus | 16 µg/mL |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified benzoyl (e.g., nitro, methoxy) or piperidine (e.g., tosyl, methyl) groups. Test changes in bioactivity .

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) in regression models to correlate substituent effects with activity .

Q. Table 3: SAR Observations from Piperidine-Modified Analogs

| Substituent | Biological Activity (vs. Parent Compound) | Reference |

|---|---|---|

| Tosyl (SO₂C₆H₄CH₃) | 3× increase in kinase inhibition | |

| 4-Methylpiperidine | Reduced cytotoxicity (IC₅₀ > 50 µM) |

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects. Use internal controls like cisplatin for cytotoxicity .

- Data Reproducibility : Validate findings across multiple labs. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .

Advanced: How to evaluate physicochemical stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; amide bonds are stable at pH 4–8 but hydrolyze in extreme conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, confirming suitability for room-temperature storage .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases). Score poses based on binding energy (e.g., ΔG < -8 kcal/mol suggests strong affinity) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.